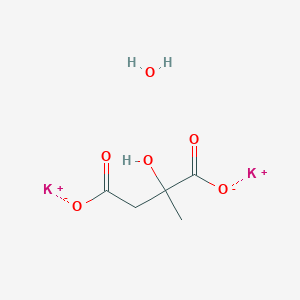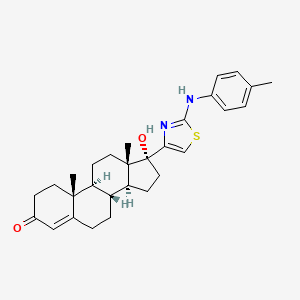
3-(Diethylaminomethyl)-5-methylisoxazole citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylaminomethyl)-5-methylisoxazole citrate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The diethylaminomethyl group attached to the isoxazole ring further enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylaminomethyl)-5-methylisoxazole citrate typically involves the reaction of 5-methylisoxazole with diethylaminomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
3-(Diethylaminomethyl)-5-methylisoxazole citrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
科学研究应用
3-(Diethylaminomethyl)-5-methylisoxazole citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(Diethylaminomethyl)-5-methylisoxazole citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects.
相似化合物的比较
3-(Diethylaminomethyl)-5-methylisoxazole citrate can be compared with other similar compounds, such as:
Methylhexanamine: Both compounds contain an amine group, but methylhexanamine has a different structural framework and is primarily used as a stimulant.
Dimethylaminopropylamine: This compound also contains an amine group and is used in the production of surfactants and personal care products.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has different reactivity compared to this compound.
The uniqueness of this compound lies in its isoxazole ring structure and the presence of the diethylaminomethyl group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
971-62-0 |
|---|---|
分子式 |
C15H24N2O8 |
分子量 |
360.36 g/mol |
IUPAC 名称 |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[(5-methyl-1,2-oxazol-3-yl)methyl]azanium |
InChI |
InChI=1S/C9H16N2O.C6H8O7/c1-4-11(5-2)7-9-6-8(3)12-10-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h6H,4-5,7H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
FEZXUJRFFSBRGT-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC1=NOC(=C1)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


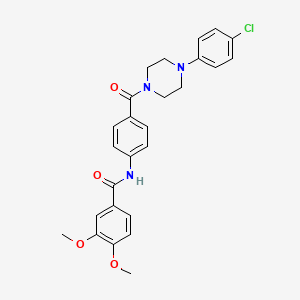
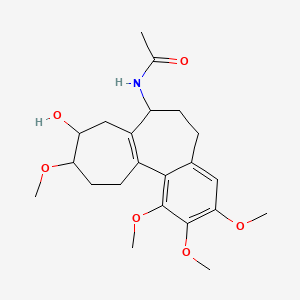


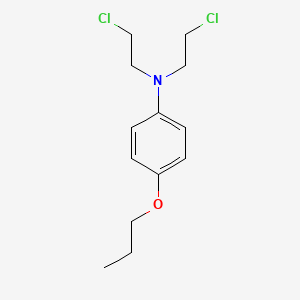
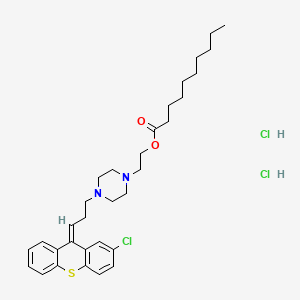
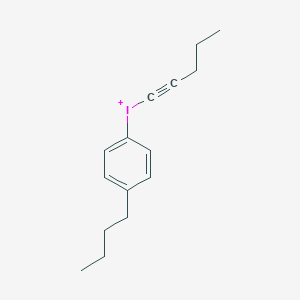
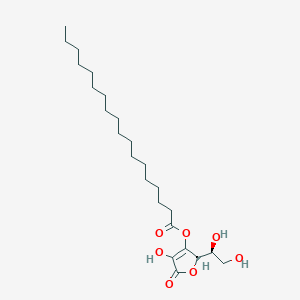
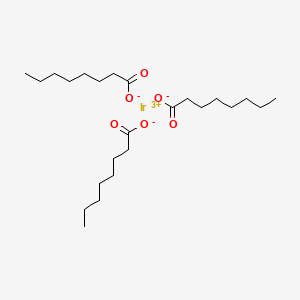
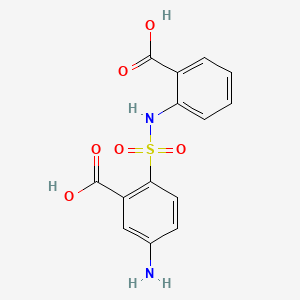
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
